molecular formula C18H15N3O4SD4 B602725 5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1246817-46-8

5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B602725
CAS RN: 1246817-46-8
M. Wt: 377.46
InChI Key:
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Description

A labelled impurity of Rosiglitazone. Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs.

Scientific Research Applications

Pharmacokinetics and Metabolic Pathways Research

5-Hydroxy Rosiglitazone-d4 is primarily used in clinical research studies to investigate the pharmacokinetics and metabolic pathways of Rosiglitazone . Rosiglitazone is an anti-diabetic medication . This compound is a deuterated derivative of Rosiglitazone .

Neuroprotective Potential

Research has been conducted to explore the neuroprotective potential of Rosiglitazone on a Streptozotocin-induced mice model of Alzheimer’s Disease . The study found that Rosiglitazone elicits neuroprotection on SH-SY5Y cells as evidenced from the upregulation of genes such as cyclic-AMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), glial cell derived neurotrophic factor (GDNF), and nerve growth factor (NGF), which are involved in cognitive functions .

Nanoformulation Efficacy

The nano-formulated Rosiglitazone induced better neuroprotective efficacy than its free drug treatment on an animal model of Alzheimer’s Disease . This was evidenced by attenuating the behavioural and cognitive abnormalities, oxido-nitrosative stress and pro-inflammatory cytokines, i.e. tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6a) along with improved antioxidant enzymes (superoxide dismutase (SOD), reduced glutathione (GSH), acetylcholine, neuronal density and expression of CREB, BDNF, GDNF and NGF in the hippocampal region .

Osteoblast Differentiation

Rosiglitazone has been shown to accelerate osteoblast differentiation from human mesenchymal stem cells (hMSC) at the expense of increased oxidative stress and cell death .

Pathological Mineralization

In calcifying human vascular cells, Rosiglitazone stimulates pathological mineralization . This effect is diminished by the antioxidant resveratrol .

Insulin-Sensitizing Actions

Rosiglitazone, a member of the peroxisome proliferator-activated receptor (PPAR) family, is well known for its insulin-sensitizing actions . However, due to low water solubility, poor penetration into the brain, and associated toxicity, its use is limited clinically .

Mechanism of Action

Target of Action

5-Hydroxy Rosiglitazone-d4, a deuterium labeled derivative of Rosiglitazone , primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is an intracellular receptor class that plays a crucial role in regulating lipid and glucose metabolism .

Mode of Action

5-Hydroxy Rosiglitazone-d4 acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . It improves target cell response to insulin without increasing pancreatic insulin secretion . The activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by 5-Hydroxy Rosiglitazone-d4 leads to an increase in insulin sensitivity and a decrease in blood glucose levels . This is achieved by influencing the production of proteins involved in glucose and lipid metabolism .

Pharmacokinetics

The plasma concentrations of Rosiglitazone, the parent compound of 5-Hydroxy Rosiglitazone-d4, increase proportionally with dose over the therapeutic range . The absolute bioavailability of the drug is approximately 99% following an oral dose . Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .

Result of Action

The primary result of 5-Hydroxy Rosiglitazone-d4 action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By acting as a potent agonist at PPARγ, it helps to lower blood glucose by improving the insulin sensitivity of the liver and peripheral tissues .

properties

IUPAC Name

5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857836
Record name 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246817-46-8
Record name 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

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